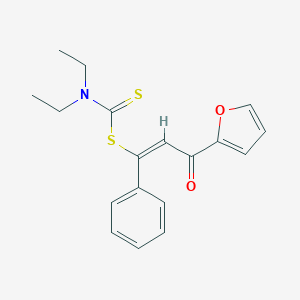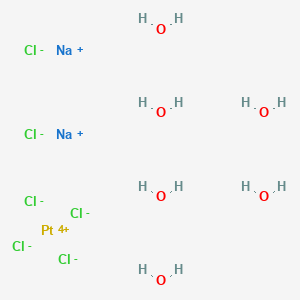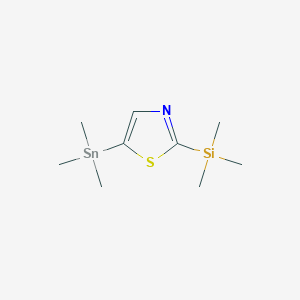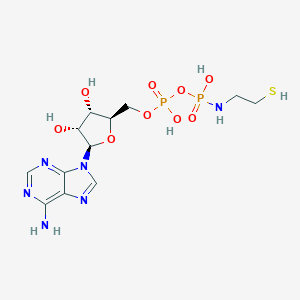
Ameda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ameda is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it an attractive candidate for use in several scientific studies. In
Mecanismo De Acción
The mechanism of action of Ameda is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria.
Efectos Bioquímicos Y Fisiológicos
Ameda has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Ameda has also been found to have analgesic effects, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ameda in lab experiments is its stability. Ameda is stable under a wide range of conditions, making it easy to handle and store. Another advantage is its low toxicity, making it safe to use in experiments. However, one limitation of using Ameda is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ameda. One potential direction is the development of new formulations of Ameda that improve its solubility in water. Another direction is the study of Ameda's effects on other diseases, such as neurodegenerative diseases. Finally, the development of Ameda-based therapies for cancer and inflammatory diseases is an area of active research.
In conclusion, Ameda is a synthetic compound that has potential applications in several scientific fields. Its unique properties make it an attractive candidate for further study. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ameda have been discussed in this paper. Further research is needed to fully understand the potential of Ameda in scientific research.
Métodos De Síntesis
Ameda is synthesized through a multistep process that involves the reaction of several chemicals. The synthesis starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-aminoethanol to form the intermediate benzoyl ethyleneimine. Finally, the benzoyl ethyleneimine is reacted with sodium hydroxide to produce Ameda.
Aplicaciones Científicas De Investigación
Ameda has been found to have potential applications in several scientific fields. It has been studied for its antitumor, antiviral, and antibacterial properties. Ameda has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
108490-60-4 |
|---|---|
Nombre del producto |
Ameda |
Fórmula molecular |
C12H20N6O9P2S |
Peso molecular |
486.34 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-N-(2-sulfanylethyl)phosphonamidic acid |
InChI |
InChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
FPIGRWUROXHTJS-WOUKDFQISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
Sinónimos |
AMEDA P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



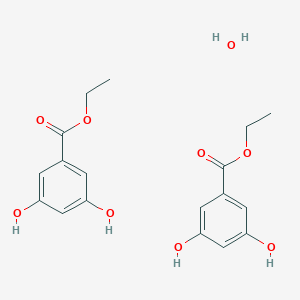
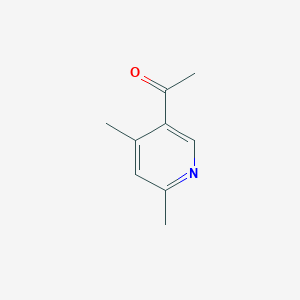
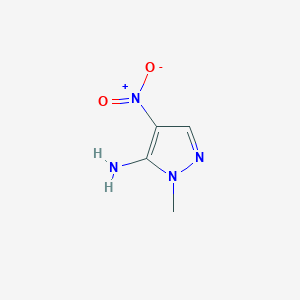
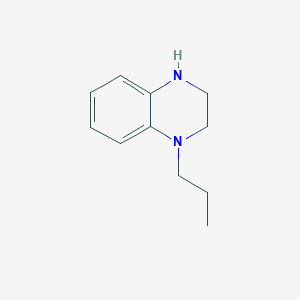
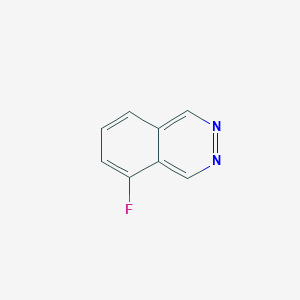
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
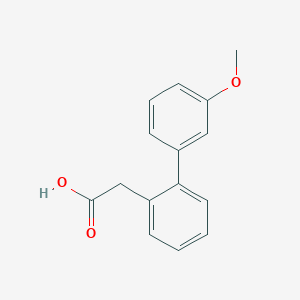
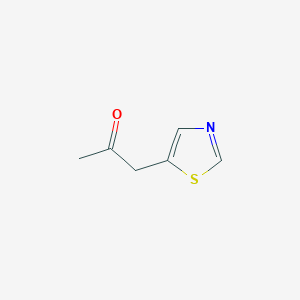
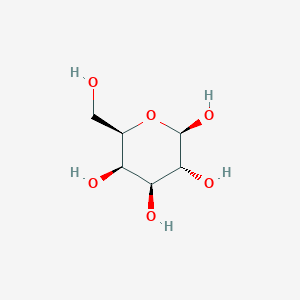
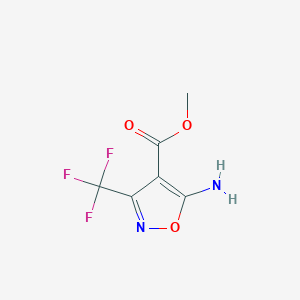
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
